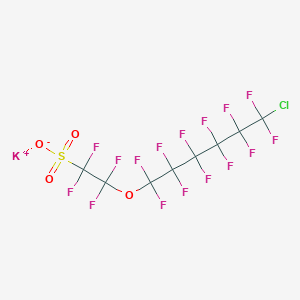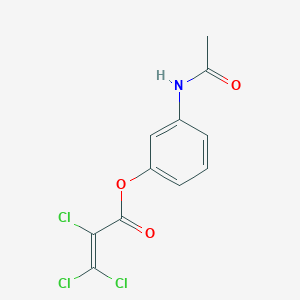
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with two fluorine atoms at the 2 and 6 positions and a tetrahydro-2H-pyran-4-yl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and tetrahydro-2H-pyran.
Formation of the Intermediate: The tetrahydro-2H-pyran group is introduced to the benzoic acid core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the tetrahydro-2H-pyran group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the tetrahydro-2H-pyran group, making it less complex and potentially less versatile in certain applications.
4-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the fluorine atoms, which can affect its reactivity and interactions with other molecules.
Uniqueness
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both fluorine atoms and the tetrahydro-2H-pyran group
Propiedades
Fórmula molecular |
C12H12F2O3 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(7-1-3-17-4-2-7)6-10(14)11(9)12(15)16/h5-7H,1-4H2,(H,15,16) |
Clave InChI |
WMAUHAAQSOAFSC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


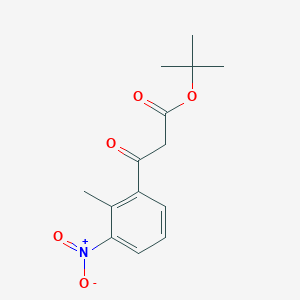

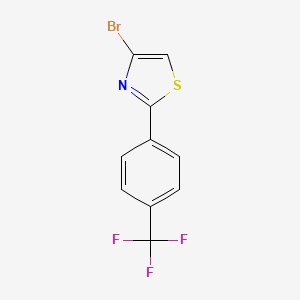

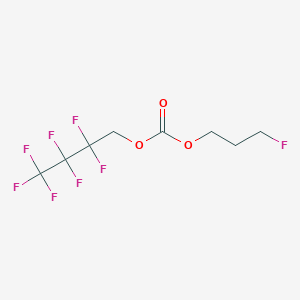





![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
